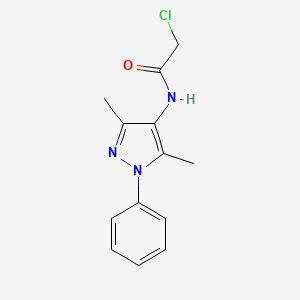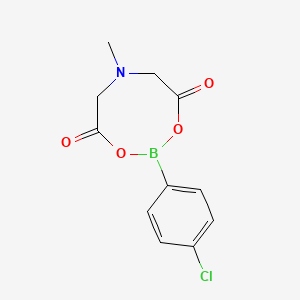
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (hereafter referred to as 2-CP-6-M-1,3,6,2-DDB) is a boron-containing heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been found to have several biochemical and physiological effects, as well as some advantages and limitations for lab experiments.
Scientific Research Applications
2-CP-6-M-1,3,6,2-DDB has been studied for its potential applications in various scientific research fields. It has been found to have potential applications in the fields of organic synthesis, drug delivery, and biochemistry. For example, it has been used as a catalyst for the synthesis of a variety of organic compounds, and it has been used as a drug delivery agent for the delivery of drugs to targeted cells. Additionally, it has been studied for its potential applications in the field of biochemistry, where it has been used as a tool for studying the structure and function of proteins.
Mechanism of Action
The mechanism of action of 2-CP-6-M-1,3,6,2-DDB is not yet fully understood. However, it is thought to act as an electron-donating ligand, donating electrons to the targeted molecule or cell. This electron donation is believed to be responsible for the various biochemical and physiological effects of 2-CP-6-M-1,3,6,2-DDB.
Biochemical and Physiological Effects
2-CP-6-M-1,3,6,2-DDB has been found to have several biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to be an effective inhibitor of the enzyme tyrosinase, which is involved in the production of the pigment melanin. Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-CP-6-M-1,3,6,2-DDB has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be stored at room temperature. Additionally, it is relatively stable and can be used in a variety of laboratory experiments. However, it is also relatively expensive and can be toxic in high concentrations.
Future Directions
2-CP-6-M-1,3,6,2-DDB has several potential future directions. One potential future direction is the development of new drug delivery systems using 2-CP-6-M-1,3,6,2-DDB as a targeting agent. Additionally, further research could be conducted to explore the potential of 2-CP-6-M-1,3,6,2-DDB as an anti-cancer agent. Furthermore, further research could be conducted to explore the potential of 2-CP-6-M-1,3,6,2-DDB as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of 2-CP-6-M-1,3,6,2-DDB as an antioxidant. Finally, further research could be conducted to explore the potential of 2-CP-6-M-1,3,6,2-DDB as an inhibitor of tyrosinase and acetylcholinesterase.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNGOMKOQANLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


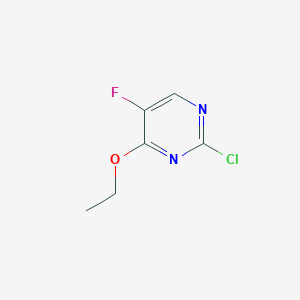
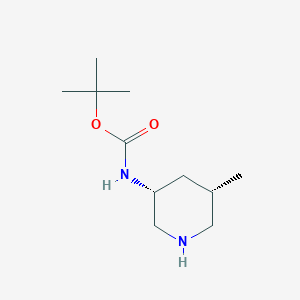
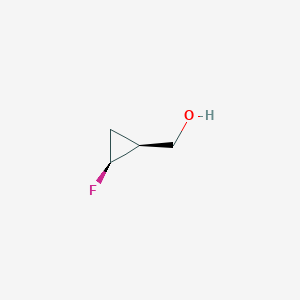
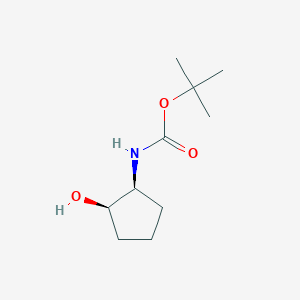
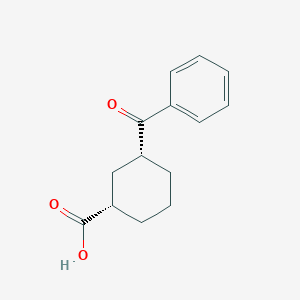
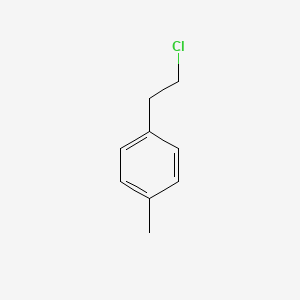
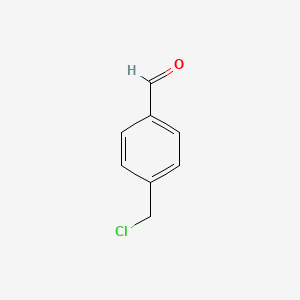

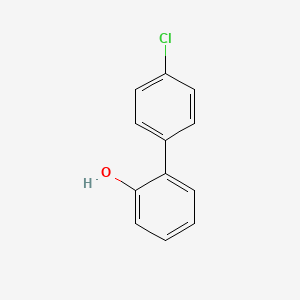
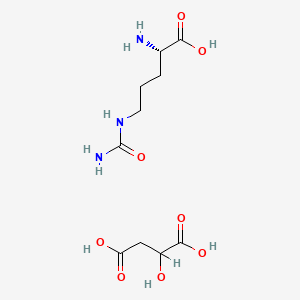
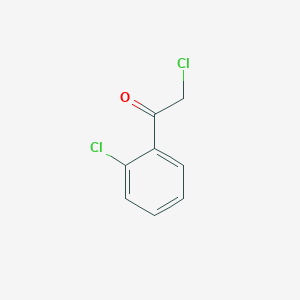
![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)

